Cas no 1448134-48-2 (3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide)

3-Chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 3-position and a thiazolylpiperidine moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to its hybrid heterocyclic framework. The compound's piperidine and thiazole components may enhance binding affinity to biological targets, while the chloro-substituted benzamide offers tunable electronic properties for structure-activity studies. Its well-defined synthetic route allows for consistent purity, making it suitable for exploratory applications in drug discovery, such as kinase inhibition or receptor modulation. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure analytical reliability.
3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide structure
1448134-48-2 structure
Product Name:3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
CAS No:1448134-48-2
MF:C15H16ClN3OS
MW:321.825040817261
CID:5950994
PubChem ID:71810049
Update Time:2025-06-13

3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
    • F6446-0817
    • AKOS024567041
    • 3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
    • 1448134-48-2
    • Inchi: 1S/C15H16ClN3OS/c16-12-3-1-2-11(10-12)14(20)18-13-4-7-19(8-5-13)15-17-6-9-21-15/h1-3,6,9-10,13H,4-5,7-8H2,(H,18,20)
    • InChI Key: HKHHOWNRIVHCQE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(NC1CCN(C2=NC=CS2)CC1)=O

Computed Properties

  • Exact Mass: 321.0702610g/mol
  • Monoisotopic Mass: 321.0702610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 73.5Ų

3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6446-0817-2μmol
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6446-0817-5μmol
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
5μl
$94.5 2023-05-20
Life Chemicals
F6446-0817-10μmol
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6446-0817-20μmol
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
20μl
$118.5 2023-05-20
Life Chemicals
F6446-0817-1mg
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6446-0817-2mg
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
2mg
$88.5 2023-05-20
Life Chemicals
F6446-0817-3mg
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
3mg
$94.5 2023-05-20
Life Chemicals
F6446-0817-4mg
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
4mg
$99.0 2023-05-20
Life Chemicals
F6446-0817-5mg
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
5mg
$103.5 2023-05-20
Life Chemicals
F6446-0817-10mg
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
1448134-48-2 90%+
10mg
$118.5 2023-05-20

Additional information on 3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Comprehensive Overview of 3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide (CAS No. 1448134-48-2): Properties, Applications, and Research Insights

3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide (CAS No. 1448134-48-2) is a synthetic organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound, characterized by its thiazole and piperidine moieties, exhibits potential applications in drug discovery and development. Its benzamide backbone further enhances its versatility, making it a subject of study for researchers exploring novel bioactive molecules.

The compound's CAS number 1448134-48-2 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such compounds, as they are often screened for their interactions with biological targets. Researchers frequently search for "3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide synthesis" or "CAS 1448134-48-2 applications," reflecting the growing demand for detailed information on its properties and uses.

From a structural perspective, the presence of a chloro substituent on the benzamide ring and the thiazole heterocycle contributes to the compound's potential bioactivity. These features are often associated with kinase inhibition and receptor modulation, topics frequently explored in modern medicinal chemistry. The compound's piperidine ring also adds to its pharmacokinetic profile, influencing its absorption and distribution in biological systems.

In the context of green chemistry and sustainable synthesis, researchers are increasingly interested in optimizing the production of 3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide to minimize environmental impact. Queries such as "eco-friendly synthesis of CAS 1448134-48-2" or "thiazole derivatives in drug design" are becoming more prevalent, aligning with global efforts to reduce hazardous waste in chemical manufacturing.

The compound's potential applications extend to neurological research and cancer therapeutics, where its molecular framework may interact with key biological pathways. Studies focusing on "thiazole-based drug candidates" or "piperidine derivatives in CNS disorders" often reference this compound as a promising scaffold for further optimization. Its benzamide core is also a common feature in FDA-approved drugs, underscoring its relevance in pharmaceutical development.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide and ensuring its purity for research purposes. Scientists frequently search for "analytical methods for CAS 1448134-48-2" or "spectral data of thiazole derivatives," highlighting the need for standardized protocols in compound validation.

In summary, 3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide (CAS No. 1448134-48-2) represents a compelling area of study in contemporary chemical and pharmaceutical research. Its structural complexity and potential bioactivity make it a valuable candidate for further investigation, particularly in the realms of drug discovery, molecular biology, and sustainable chemistry. As the scientific community continues to explore its properties, this compound is poised to contribute to advancements in therapeutic development and chemical innovation.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD